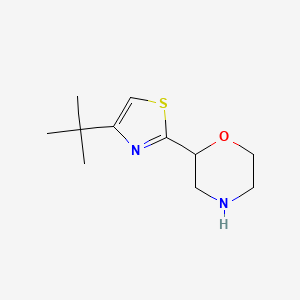

2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

-

Synthesis of Biologically Active Derivatives

- Field : Organic Chemistry

- Application : This research involves the synthesis of new potential biologically active derivatives, where the sterically hindered pyrocatechol moiety is linked through a 2-thioacetyl covalent bridge to a number of secondary amines, pharmacophore γ-aminobutyric acid, and 2-amino-4-dimethylamino-1,3,5-triazine .

- Method : The specific methods of synthesis are not detailed in the abstract, but typically involve chemical reactions under controlled conditions .

- Results : The structures of most of the synthesized compounds were studied by X-ray diffraction .

-

Knoevenagel Reaction Catalyst

- Field : Organic and Medicinal Chemistry

- Application : The research proposes the application of ethylenediamine diacetate (EDDA) as an effective catalyst for the interaction of 2-thioxothiazolidin-4-one with 4-(tert-butyl)cyclohexanone .

- Method : The specific method involves the use of EDDA as a catalyst in the reaction .

- Results : The structure of the novel synthesized compound was confirmed by various spectroscopic methods, and the compound was found to possess satisfactory drug-like parameters and promising antimicrobial properties .

-

Antioxidant Agents

- Field : Medicinal Chemistry

- Application : Certain derivatives of thiazole have been synthesized and reported as antioxidant agents . Specifically, 3-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-p-tolyl-1H-pyrazol-5-yl)-1H-indole and 3-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1H-indole have shown promising results .

- Method : The specific methods of synthesis are not detailed in the abstract, but typically involve chemical reactions under controlled conditions .

- Results : The synthesized compounds demonstrated potent antioxidant activity .

-

Antibacterial Activity

- Field : Medicinal Chemistry

- Application : N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine thiazole and sulfonamide groups, have been synthesized and investigated for their antibacterial activity .

- Method : The specific method involves the synthesis of these derivatives and testing their antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine .

- Results : Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

-

Fluorescent Dyes and Stable Trityl Radicals

- Field : Organic Chemistry

- Application : Benzo[1,2-d;4,5-d’]bis[1,3]dithioles are important building blocks within a range of functional materials such as fluorescent dyes, conjugated polymers, and stable trityl radicals .

- Method : Access to these is usually gained via tert-butyl aryl sulfides, the synthesis of which requires the use of highly malodorous tert-butyl thiol and relies on SNAr-chemistry requiring harsh reaction conditions .

- Results : The subsequent formation of benzo[1,2-d;4,5-d’]bis[1,3]dithioles is achieved with scandium (III)triflate, a less harmful reagent than the usually used Lewis acids .

-

Antimalarial, Antidepressant, and Antileishmanial Activity

- Field : Medicinal Chemistry

- Application : Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have been reported to have potent antimalarial, antidepressant, and antileishmanial activity .

- Method : The specific methods of synthesis are not detailed in the abstract, but typically involve chemical reactions under controlled conditions .

- Results : The synthesized compounds demonstrated potent antimalarial, antidepressant, and antileishmanial activity .

Eigenschaften

IUPAC Name |

2-(4-tert-butyl-1,3-thiazol-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2OS/c1-11(2,3)9-7-15-10(13-9)8-6-12-4-5-14-8/h7-8,12H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZECWAJGOYTBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)C2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-{[(4-methoxybenzyl)amino]-methyl}benzoate hydrochloride](/img/structure/B1392695.png)

![4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1392702.png)

![1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392703.png)

![Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1392709.png)

![Potassium 3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoate](/img/structure/B1392711.png)

![4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392715.png)

![3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B1392717.png)